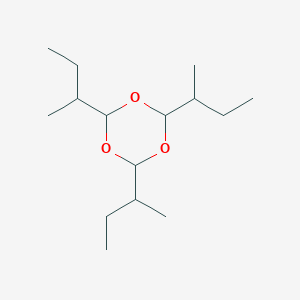
2,4,6-Tri(butan-2-yl)-1,3,5-trioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tri(butan-2-yl)-1,3,5-trioxane is a chemical compound characterized by its unique structure, which includes three butan-2-yl groups attached to a 1,3,5-trioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tri(butan-2-yl)-1,3,5-trioxane typically involves the reaction of butan-2-yl alcohol with formaldehyde under acidic conditions. The reaction proceeds through a series of condensation steps, leading to the formation of the trioxane ring with butan-2-yl substituents at the 2, 4, and 6 positions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tri(butan-2-yl)-1,3,5-trioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The butan-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,4,6-Tri(butan-2-yl)-1,3,5-trioxane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Tri(butan-2-yl)-1,3,5-trioxane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways: Modulating biochemical pathways, such as oxidative stress or inflammation.
Comparison with Similar Compounds
2,4,6-Tri(butan-2-yl)-1,3,5-triazine: Similar in structure but contains nitrogen atoms in the ring.
2,4,6-Tri(butan-2-yl)-1,3,5-trioxane: Contains oxygen atoms in the ring, making it more reactive in certain chemical reactions.
Uniqueness: this compound is unique due to its specific arrangement of butan-2-yl groups and the presence of the trioxane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
112397-21-4 |
|---|---|
Molecular Formula |
C15H30O3 |
Molecular Weight |
258.40 g/mol |
IUPAC Name |
2,4,6-tri(butan-2-yl)-1,3,5-trioxane |
InChI |
InChI=1S/C15H30O3/c1-7-10(4)13-16-14(11(5)8-2)18-15(17-13)12(6)9-3/h10-15H,7-9H2,1-6H3 |
InChI Key |
FTOBSSPHHMYHBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1OC(OC(O1)C(C)CC)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




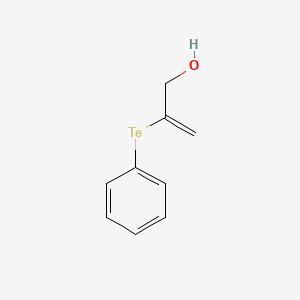
![2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid](/img/structure/B14295727.png)
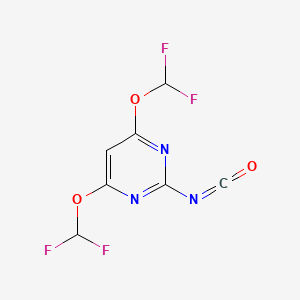
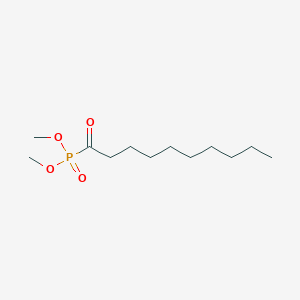
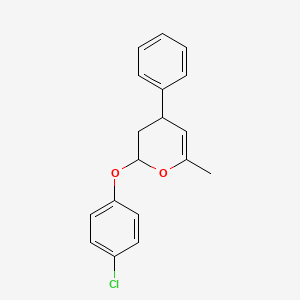
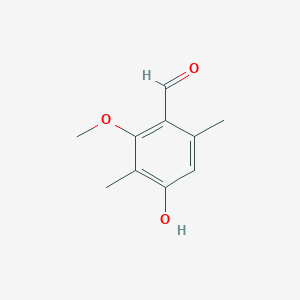
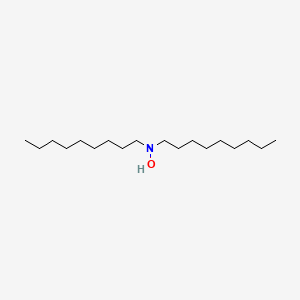


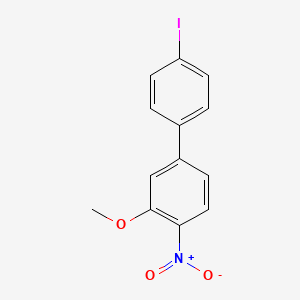
![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)

